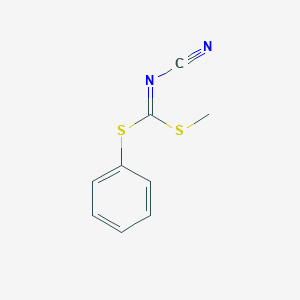

Methyl phenyl cyanocarbonimidodithioate

Description

Properties

IUPAC Name |

[methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2S2/c1-12-9(11-7-10)13-8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFCMEHPDGATCFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=NC#N)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375644 | |

| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152381-91-4 | |

| Record name | [methylsulfanyl(phenylsulfanyl)methylidene]cyanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl Phenyl Cyanocarbonimidodithioate and Its Analogues

Strategic Approaches to Cyanocarbonimidodithioate Scaffold Construction

The creation of the core cyanocarbonimidodithioate structure is primarily achieved through a few key strategic approaches. These methods leverage well-understood reaction mechanisms to build the S-C(=N-CN)-S framework, which can then be functionalized. The most prominent and efficient of these strategies involves the reaction of Dimethyl N-cyanodithioiminocarbonate with various nucleophiles, particularly arylamines. researchgate.netresearchgate.net

Condensation reactions, which involve the joining of two molecules with the elimination of a smaller molecule like water or methanol, are a foundational method in organic synthesis. In the context of cyanocarbonimidodithioate synthesis, this approach is often employed to construct the central scaffold. For instance, the reaction between cyanoacetic acid and dimethyl urea (B33335) in the presence of a dehydrating agent like acetic anhydride (B1165640) represents a condensation process to form an intermediate, 1,3-dimethyl cyanoacetylurea, which is crucial in the synthesis of larger molecules like caffeine. google.com

While not a direct synthesis of Methyl phenyl cyanocarbonimidodithioate, the principles of Knoevenagel condensation are also relevant. This reaction involves the interaction of aldehydes with active methylene (B1212753) compounds. nih.gov For example, α,β-unsaturated 2-cyanoacetamide (B1669375) derivatives are synthesized via the Knoevenagel condensation, highlighting a method for creating C=C bonds adjacent to a cyano group, a structural feature related to the cyanocarbonimidodithioate core. nih.gov

Nucleophilic substitution is the most direct and widely utilized pathway for the synthesis of this compound and its analogues. researchgate.netnih.gov This method typically involves the reaction of an amine with a precursor containing a suitable leaving group.

A highly effective and common precursor is Dimethyl N-cyanodithioiminocarbonate, (CH₃S)₂C=NCN. researchgate.netresearchgate.net In this reaction, an arylamine, such as aniline, acts as the nucleophile. It attacks the central carbon atom of the Dimethyl N-cyanodithioiminocarbonate, leading to the displacement of one of the methylthio (-SCH₃) groups as methanethiol (B179389) (CH₃SH). This reaction proceeds efficiently, often in a refluxing ethanol (B145695) solution, to afford the desired methyl N-substituted-N′-cyanocarbamimidothioates in good yields. researchgate.netresearchgate.net This substitution reaction is regioselective, consistently producing the N-aryl substituted product. researchgate.net

The general scheme for this nucleophilic substitution is presented below:

Figure 1: General reaction scheme for the synthesis of Methyl N-aryl-N′-cyanocarbamimidothioates via nucleophilic substitution on Dimethyl N-cyanodithioiminocarbonate.

This pathway's versatility allows for the synthesis of a wide range of analogues by simply varying the starting arylamine or alkylamine. researchgate.netresearchgate.net

| Starting Material 1 | Starting Material 2 (Nucleophile) | Product | Reaction Type |

|---|---|---|---|

| Dimethyl N-cyanodithioiminocarbonate | Aniline | This compound | Nucleophilic Substitution |

| Dimethyl N-cyanodithioiminocarbonate | Substituted Arylamines | Methyl N-aryl-N′-cyanocarbamimidothioates | Nucleophilic Substitution |

| Dimethyl N-cyanodithioiminocarbonate | Alkylamines | Methyl N-alkyl-N′-cyanocarbamimidothioates | Nucleophilic Substitution |

For the creation of more complex derivatives of this compound, multi-step synthetic sequences are often required. nih.gov These sequences allow for the introduction of diverse functional groups and structural motifs that would not be possible in a single step.

An example of this approach involves the synthesis of derivatives bearing complex substituents, such as glycosyl groups. In one reported synthesis, elaborately protected sugar-based amines, like 2′,3′,4′,6′-tetra-O-acetyl-β-d-glucopyranosyl amine, are used as the nucleophile in the reaction with Dimethyl N-cyanodithioiminocarbonate. researchgate.net This requires a multi-step process: first, the synthesis and protection of the sugar amine, followed by the nucleophilic substitution reaction to form the complex cyanocarbonimidodithioate derivative. researchgate.net

Another multi-step strategy could involve the initial synthesis of the core scaffold, followed by further modifications. For example, if the phenyl group of this compound were substituted with a reactive handle (e.g., a halogen), this could allow for subsequent cross-coupling reactions to attach more complex aryl or alkyl groups, thus building molecular complexity in a stepwise fashion. nih.gov

Targeted Cyanation Techniques in Cyanocarbonimidodithioate Formation

Cyanation refers to the introduction of a cyano (-C≡N) group into a molecule. numberanalytics.com In the synthesis of this compound, the cyano group is typically introduced as part of a key building block rather than being added to a pre-formed scaffold. The most prevalent strategy involves the use of a cyanated reagent from the outset.

Dimethyl N-cyanodithioiminocarbonate is the quintessential example of such a reagent. aksci.comsigmaaldrich.com It serves as a synthon that delivers the entire S-C(=N-CN)-S moiety in a single package. This approach is highly efficient as it avoids the need for potentially harsh or toxic cyanation agents, such as metal cyanides, later in the synthetic sequence. taylorandfrancis.comresearchgate.net By using a pre-cyanated starting material, the synthetic route is streamlined, and potential issues with regioselectivity of the cyanation step are circumvented. The versatility of the cyano group allows for its potential transformation into other functional groups like amines, carboxylic acids, or tetrazoles in subsequent steps if desired. taylorandfrancis.com

Exploitation of Active Methylene Compounds in Cyanocarbonimidodithioate Synthesis

Active methylene compounds are characterized by a CH₂ group flanked by two electron-withdrawing groups, such as carbonyls or cyano groups, which makes the methylene protons acidic and the corresponding carbanion a good nucleophile. slideshare.netegyankosh.ac.inshivajicollege.ac.in These compounds are versatile building blocks in organic synthesis. purkh.comsci-hub.se

In the context of cyanocarbonimidodithioate-related synthesis, active methylene compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) are primarily used in condensation reactions. For instance, the Knoevenagel condensation of 2,5-diformylfuran (DFF) with malononitrile or ethyl cyanoacetate is a key step in producing furilydenepropanenitrile derivatives, which can serve as monomers for polymers derived from biomass. rsc.org This demonstrates the reactivity of active methylene compounds in forming new carbon-carbon bonds under relatively mild conditions. While not a direct route to the title compound, this reactivity highlights a potential pathway where an appropriate electrophilic precursor could react with the carbanion generated from an active methylene compound to build parts of the cyanocarbonimidodithioate scaffold.

| Active Methylene Compound | Common Reaction Type | Potential Role in Synthesis |

|---|---|---|

| Malononitrile | Knoevenagel Condensation | Carbon nucleophile for C-C bond formation |

| Ethyl Cyanoacetate | Knoevenagel Condensation | Carbon nucleophile for C-C bond formation |

| Ethyl Acetoacetate | Claisen Condensation | Building block for heterocyclic systems |

| Diethyl Malonate | Alkylation, Condensation | Versatile C2 synthon |

Green Chemistry Principles in Synthetic Design for Cyanocarbonimidodithioate Compounds

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.govmlsu.ac.in The application of these principles to the synthesis of this compound and its analogues can enhance the sustainability and safety of the production methods. nih.gov

The twelve principles of green chemistry provide a framework for this optimization. greenchemistry-toolkit.org Key areas for improvement in the synthesis of cyanocarbonimidodithioates include:

Safer Solvents: The common synthesis route for this compound utilizes refluxing ethanol as a solvent. researchgate.net Ethanol is considered a greener solvent compared to halogenated hydrocarbons or benzene (B151609) due to its lower toxicity and renewable sourcing. Further improvements could involve exploring water as a reaction medium or developing solvent-free reaction conditions. researchgate.net

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. mlsu.ac.in The nucleophilic substitution pathway has a reasonably good atom economy, with methanethiol being the main byproduct.

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. mlsu.ac.in While the primary substitution reaction is often uncatalyzed, developing a catalytic version could reduce energy input and improve efficiency.

Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy requirements. nih.gov Exploring microwave-assisted synthesis could be a way to reduce reaction times and energy consumption compared to traditional refluxing. numberanalytics.com

Waste Prevention: Designing syntheses to prevent waste is a core principle. greenchemistry-toolkit.org The high yields often reported for the nucleophilic substitution route contribute positively to waste prevention. researchgate.net

| Green Chemistry Principle | Application in Cyanocarbonimidodithioate Synthesis | Potential Improvement |

|---|---|---|

| Waste Prevention | High-yield reactions minimize byproduct formation. researchgate.net | Further optimization to approach quantitative yields. |

| Atom Economy | Nucleophilic substitution has good atom economy. | Designing alternative pathways with 100% atom economy (e.g., addition reactions). |

| Safer Solvents | Use of ethanol is common. researchgate.net | Transitioning to water as a solvent or solvent-free conditions. researchgate.net |

| Energy Efficiency | Reactions are often run at reflux temperature. researchgate.net | Employing microwave irradiation or catalysis to lower reaction temperatures and times. numberanalytics.comnih.gov |

| Catalysis | Current methods are often stoichiometric. | Development of catalytic systems to promote the nucleophilic substitution. |

Emerging Solid-Phase Synthesis Approaches for Cyanocarbonimidodithioate Libraries

Solid-phase organic synthesis (SPOS) has revolutionized the generation of large libraries of compounds for high-throughput screening. While the direct solid-phase synthesis of cyanocarbonimidodithioate libraries has not been extensively reported in the literature, established methodologies for related sulfur and nitrogen-containing compounds, such as thioureas and dithiocarbamates, provide a strong foundation for the development of such strategies. acs.orgacs.orgnih.gov The core principle of SPOS involves anchoring a starting material to a solid support (resin), performing a series of chemical transformations in a stepwise manner, and finally cleaving the desired product from the support. researchgate.netresearchgate.net This approach simplifies purification by allowing for the removal of excess reagents and by-products through simple filtration and washing steps.

A plausible solid-phase approach to cyanocarbonimidodithioate libraries could be conceptualized based on the well-established synthesis of thioureas on solid supports. acs.orguva.es One potential strategy would involve the immobilization of an amine-functionalized resin, which would serve as the scaffold for the library. The synthesis could proceed through the following key steps:

Resin Functionalization: A variety of commercially available resins with primary or secondary amine functionalities, such as aminomethyl polystyrene or Rink amide resin, could be employed as the solid support.

Thiocarbonylation: The resin-bound amine could be reacted with a thiocarbonylating agent. Thiocarbonyldiimidazole is a common reagent used in the solid-phase synthesis of cyclic thioureas and could potentially be adapted for this purpose. nih.gov

Introduction of the Cyanoimino and Phenylthio Moieties: This step represents the key challenge and would likely involve a multi-step sequence. One possibility is the reaction of the resin-bound thiocarbonyl intermediate with a cyanamide (B42294) derivative to form a reactive species, followed by the introduction of the phenylthio group via reaction with thiophenol or a related reagent.

Methylation and Cleavage: The final steps would involve methylation of the remaining thiol group, followed by cleavage of the target this compound analogue from the solid support using an appropriate cleavage cocktail, such as trifluoroacetic acid (TFA).

The diversity of the library could be achieved by varying the initial resin-bound amine and the reagents used in the subsequent steps. This combinatorial approach would allow for the rapid generation of a multitude of cyanocarbonimidodithioate derivatives for biological or materials science screening.

Table 1: Proposed Solid-Phase Synthesis Strategy for a Cyanocarbonimidodithioate Library

| Step | Description | Reagents and Conditions (Hypothetical) |

| 1 | Resin Loading | Aminomethyl polystyrene resin, appropriate solvent (e.g., DMF) |

| 2 | Thiocarbonylation | Thiocarbonyldiimidazole, base (e.g., DIPEA), solvent (e.g., DCM) |

| 3 | Cyanoimination | Cyanamide derivative, activating agent |

| 4 | Phenylthiolation | Thiophenol, base |

| 5 | Methylation | Methyl iodide, base |

| 6 | Cleavage | Trifluoroacetic acid (TFA) in DCM |

This table presents a hypothetical solid-phase synthesis route based on established methodologies for related compounds.

Catalytic Methodologies in Cyanocarbonimidodithioate and Related Syntheses

Catalytic methods offer significant advantages in organic synthesis, including increased efficiency, milder reaction conditions, and improved atom economy. While specific catalytic syntheses of this compound are not prominently featured in the current literature, catalytic approaches for the formation of related dithiocarbamate (B8719985) and thiourea (B124793) functionalities are well-documented and provide a blueprint for future research in this area. rsc.orgnih.govresearchgate.netorganic-chemistry.orgorganic-chemistry.org

Transition metal catalysis, particularly with palladium and rhodium, has been extensively explored for the formation of carbon-sulfur bonds. mdpi.comchempedia.inforsc.orgorganic-chemistry.orgnih.govacs.org For instance, palladium-catalyzed thiocarbonylation reactions have emerged as a powerful tool for the synthesis of thioesters. rsc.orgorganic-chemistry.orgnih.govacs.org These reactions often utilize carbon monoxide or carbon dioxide as a C1 source and can be adapted to incorporate various sulfur nucleophiles. A potential catalytic route to cyanocarbonimidodithioates could involve a multi-component reaction catalyzed by a transition metal complex. Such a reaction might bring together a cyanamide derivative, a source of the thiocarbonyl group (such as carbon disulfide), and the appropriate thiolates in a single, efficient step.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, also presents a promising avenue for the synthesis of cyanocarbonimidodithioates. Chiral thiourea derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations, highlighting the ability of the thiourea motif to activate substrates through hydrogen bonding. researchgate.netbeilstein-journals.orgwikipedia.org This precedent suggests that organocatalytic methods could be developed to control the stereochemistry of cyanocarbonimidodithioate synthesis, which would be particularly valuable for the preparation of chiral analogues for pharmaceutical applications.

Furthermore, photocatalytic methods are gaining traction for the synthesis of sulfur-containing compounds. Visible-light-induced photocatalytic three-component reactions have been reported for the synthesis of dithiocarbamates under mild, catalyst-free conditions. rsc.org This approach, which often proceeds via radical intermediates, could potentially be harnessed for the construction of the cyanocarbonimidodithioate scaffold.

Table 2: Overview of Potentially Applicable Catalytic Methodologies

| Catalytic Approach | Catalyst Type | Relevant Precedent | Potential Application to Cyanocarbonimidodithioate Synthesis |

| Transition Metal Catalysis | Palladium, Rhodium | Palladium-catalyzed thiocarbonylation rsc.orgorganic-chemistry.orgnih.govacs.org | Multi-component reaction involving a cyanamide, a thiocarbonyl source, and thiols. |

| Organocatalysis | Chiral Thioureas | Asymmetric synthesis using thiourea catalysts researchgate.netbeilstein-journals.orgwikipedia.org | Enantioselective synthesis of chiral cyanocarbonimidodithioate analogues. |

| Photocatalysis | Visible Light | Photocatalytic synthesis of dithiocarbamates rsc.org | Radical-based construction of the S-C(=N-CN)-S core structure. |

This table outlines potential catalytic strategies for the synthesis of cyanocarbonimidodithioates based on methodologies for related compounds.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, provides a powerful, non-destructive method for identifying the functional groups and probing the molecular vibrations within a compound. The complementary nature of these two techniques allows for a more complete vibrational analysis.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations such as stretching and bending. The resulting spectrum is a unique fingerprint of the molecule, with specific absorption bands corresponding to particular functional groups. For this compound, the FT-IR spectrum reveals several characteristic peaks that are instrumental in confirming its structure.

A prominent absorption band is typically observed in the region of 2260-2240 cm⁻¹, which is characteristic of the C≡N (nitrile) stretching vibration. The presence of the aromatic phenyl group gives rise to several bands. The C-H stretching vibrations of the aromatic ring are expected in the 3100-3000 cm⁻¹ region. Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1475 cm⁻¹ range. The C-H in-plane and out-of-plane bending vibrations of the phenyl group also produce characteristic absorptions in the fingerprint region (below 1500 cm⁻¹).

The methyl group (CH₃) attached to the sulfur atom will exhibit characteristic C-H stretching and bending vibrations. The asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 3000-2850 cm⁻¹ range. The C-S stretching vibration is generally weak and appears in the 800-600 cm⁻¹ region. The C=N stretching of the imidodithioate group can be expected in the 1690-1640 cm⁻¹ region, though its exact position can be influenced by conjugation.

Table 1: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| ~3000-2850 | C-H Stretch | Methyl (CH₃) |

| ~2260-2240 | C≡N Stretch | Nitrile |

| ~1690-1640 | C=N Stretch | Imidodithioate |

| ~1600-1475 | C=C Stretch | Aromatic (Phenyl) |

| ~1450 & 1375 | C-H Bend | Methyl (CH₃) |

| ~800-600 | C-S Stretch | Thioether |

Fourier Transform Raman (FT-Raman) Spectroscopy Analysis

FT-Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, the FT-Raman spectrum provides valuable additional information.

The symmetric C≡N stretching vibration, while visible in the IR, often gives a strong and sharp signal in the Raman spectrum, confirming the presence of the nitrile group. The aromatic ring vibrations, particularly the symmetric ring breathing mode around 1000 cm⁻¹, are typically strong in the Raman spectrum. The C-S bonds, which show weak IR absorptions, can sometimes be more readily identified in the Raman spectrum. The C=N stretching vibration is also expected to be Raman active.

Table 2: Expected FT-Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3100-3000 | C-H Stretch | Aromatic (Phenyl) |

| ~3000-2850 | C-H Stretch | Methyl (CH₃) |

| ~2260-2240 | C≡N Stretch | Nitrile |

| ~1600 | Ring Breathing | Aromatic (Phenyl) |

| ~800-600 | C-S Stretch | Thioether |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. By analyzing the chemical shifts, coupling constants, and signal integrations, the connectivity and spatial arrangement of atoms can be elucidated.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring atoms. The aromatic protons of the phenyl group are expected to appear in the downfield region of the spectrum, typically between δ 7.0 and 8.0 ppm. The exact chemical shifts and splitting patterns will depend on the substitution pattern and the electronic effects of the cyanocarbonimidodithioate group. The integration of this region should correspond to five protons.

The methyl (CH₃) group attached to the sulfur atom is expected to give a singlet in the upfield region of the spectrum, typically around δ 2.5-3.0 ppm. The singlet nature of this peak indicates that there are no adjacent protons. The integration of this signal should correspond to three protons.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 8.0 | Multiplet | 5H | Aromatic protons (C₆H₅) |

| ~2.5 - 3.0 | Singlet | 3H | Methyl protons (S-CH₃) |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The carbon atoms of the phenyl group will appear in the aromatic region, typically between δ 120 and 150 ppm. The number of signals will depend on the symmetry of the phenyl ring substitution.

The carbon of the nitrile group (C≡N) is expected to resonate in the range of δ 110-125 ppm. The carbon of the imidodithioate group (C=N) will likely appear further downfield. The methyl carbon (S-CH₃) will be found in the upfield region of the spectrum, typically around δ 15-25 ppm.

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~120 - 150 | Aromatic | Phenyl carbons (C₆H₅) |

| ~110 - 125 | Quaternary | Nitrile carbon (C≡N) |

| Downfield region | Quaternary | Imidodithioate carbon (C=N) |

| ~15 - 25 | Methyl | Methyl carbon (S-CH₃) |

Two-Dimensional (2D) NMR Techniques

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum would show correlations between coupled protons. In the case of this compound, this would primarily be useful for confirming the coupling relationships between the protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates directly bonded protons and carbons. This experiment would definitively link the proton signals of the phenyl ring to their corresponding carbon atoms and the methyl proton signal to the methyl carbon signal.

Through the combined application of these advanced spectroscopic methods, a detailed and unambiguous structural elucidation of this compound can be achieved, providing a solid foundation for understanding its chemical properties and reactivity.

Crystallographic and Conformational Analysis of Methyl Phenyl Cyanocarbonimidodithioate

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The analysis revealed that methyl N-phenyl-N′-cyanocarbamimidothioate crystallizes in the orthorhombic space group Pbca. researchgate.net The unit cell parameters, which define the size and shape of the fundamental repeating unit in the crystal, were determined with high precision. These crystallographic data are essential for understanding the compound's solid-state properties.

Table 1: Crystallographic Data for Methyl N-phenyl-N′-cyanocarbamimidothioate

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 6.997(2) |

| b (Å) | 7.395(2) |

| c (Å) | 36.112(11) |

| Z | 8 |

Data sourced from Wang et al. (2020). researchgate.net

The value of Z indicates that there are eight molecules of the compound within each unit cell. The structural determination was further visualized with displacement ellipsoids drawn at a 50% probability level, providing a detailed representation of the atomic positions and thermal motion within the crystal. researchgate.net

Analysis of Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These forces, though weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline solid.

Pi-Pi (π-π) Stacking Interactions

Pi-pi (π-π) stacking interactions are non-covalent attractions between aromatic rings. nih.gov These interactions are fundamental in the crystal engineering of organic molecules containing phenyl or other aromatic moieties, often influencing their packing motifs. rsc.org The phenyl ring in Methyl phenyl cyanocarbonimidodithioate can potentially engage in π-π stacking. This can occur in various geometries, including face-to-face (sandwich) or edge-to-face (T-shaped) arrangements. researchgate.net Such interactions, driven by a combination of electrostatic and dispersion forces, would contribute to the cohesive energy of the crystal, helping to stabilize the extended solid-state structure. nih.gov

Structural Studies at Variable Temperatures

Based on a review of the available scientific literature, there are no published reports on the structural analysis of this compound under variable temperature conditions. Such studies are valuable for identifying and characterizing phase transitions, understanding the thermal expansion of the crystal lattice, and analyzing the dynamic behavior of molecules in the solid state. The absence of this data indicates an area for potential future research to gain a more complete understanding of the compound's solid-state properties.

Conformational Landscape Exploration and Tautomeric Studies

The structural complexity of this compound allows for conformational flexibility. Analysis of related compounds has shown a high degree of conformational freedom, with significant variations in the torsion angles of equivalent chemical groups. researchgate.net This suggests that the molecule is not rigidly planar and can adopt various low-energy conformations.

Furthermore, the molecular structure possesses the potential for tautomerism. Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, an imine-enamine type tautomerism can be envisioned:

Ph-NH-C(SMe)=N-CN (Amine form) ⇌ Ph-N=C(SMe)-NH-CN (Imine form)

This equilibrium between different tautomeric forms can be influenced by factors such as solvent and temperature. nih.gov Detailed computational and experimental studies, such as NMR spectroscopy, would be necessary to fully characterize the tautomeric and conformational landscape of this compound in solution and in the solid state. nih.gov

Theoretical and Computational Investigations of Methyl Phenyl Cyanocarbonimidodithioate

Quantum Chemical Methods for Electronic Structure and Reactivity

Quantum chemical methods are fundamental to understanding the electronic behavior of molecules, offering insights into their stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For a molecule like Methyl phenyl cyanocarbonimidodithioate, DFT calculations would be invaluable for determining its three-dimensional structure. The process of geometry optimization systematically alters the atomic coordinates to find the arrangement with the lowest electronic energy, corresponding to the most stable conformation of the molecule.

These calculations would yield crucial data such as bond lengths, bond angles, and dihedral angles. Furthermore, DFT can provide insights into the molecule's energetics, including its heat of formation and the energies of its frontier molecular orbitals (the Highest Occupied Molecular Orbital, HOMO, and the Lowest Unoccupied Molecular Orbital, LUMO). The energy gap between the HOMO and LUMO is a key indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Hypothetical DFT-Calculated Geometrical Parameters for this compound

| Parameter | Predicted Value |

| C=N Bond Length (Å) | Data not available |

| C-S Bond Length (Å) | Data not available |

| S-CH₃ Bond Length (Å) | Data not available |

| C-Phenyl Bond Length (Å) | Data not available |

| C-N≡C Angle (°) | Data not available |

| S-C-S Angle (°) | Data not available |

Note: This table is illustrative. No published data exists for these parameters.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) would be the method of choice. TD-DFT is an extension of DFT that allows for the calculation of electronic excited states. This is crucial for predicting a molecule's ultraviolet-visible (UV-Vis) absorption spectrum.

A TD-DFT calculation would provide the energies of electronic transitions, the corresponding oscillator strengths (which determine the intensity of absorption peaks), and the nature of the orbitals involved in these transitions. This information is fundamental for understanding the photochemistry and photophysics of the compound.

Molecular Dynamics Simulations for Conformational Sampling and Solution Behavior

While quantum chemical methods provide a static picture of a molecule, this compound, like all molecules, is dynamic. Molecular Dynamics (MD) simulations could be used to explore its conformational landscape and behavior in different environments, such as in a solvent.

MD simulations model the movement of atoms over time by solving Newton's equations of motion. This would allow for the exploration of different rotational isomers (conformers) and an understanding of their relative stabilities and the energy barriers for interconversion. Furthermore, by including solvent molecules in the simulation, one could investigate how the solvent influences the structure and dynamics of this compound.

Prediction of Spectroscopic Parameters

Computational methods are also highly effective at predicting spectroscopic data, which is essential for the experimental characterization of a compound.

Computational Vibrational Spectroscopy (IR, Raman)

By calculating the second derivatives of the energy with respect to the atomic positions, it is possible to predict the vibrational frequencies of this compound. These frequencies correspond to the absorption peaks in an infrared (IR) spectrum and the scattered peaks in a Raman spectrum.

Computational vibrational spectroscopy is a powerful tool for assigning experimental spectra, as it can provide a detailed picture of the atomic motions associated with each vibrational mode. This would be instrumental in confirming the structure of a synthesized sample of this compound.

Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibrational Mode |

| C≡N (Nitrile) | Data not available | Stretching |

| C=N (Imine) | Data not available | Stretching |

| C-S (Thioether) | Data not available | Stretching |

| Phenyl C-H | Data not available | Stretching |

| CH₃ | Data not available | Stretching |

Note: This table is illustrative. No published data exists for these parameters.

Computational NMR Spectroscopy (GIAO Method)

Theoretical calculations of Nuclear Magnetic Resonance (NMR) spectra serve as a powerful tool for the structural elucidation of molecules. For this compound, computational NMR spectroscopy, particularly utilizing the Gauge-Independent Atomic Orbital (GIAO) method, can provide significant insights into its electronic structure and conformation in solution. The GIAO method is a widely used approach in quantum chemistry for calculating NMR chemical shifts, offering a good balance between accuracy and computational cost.

The process of predicting the ¹H and ¹³C NMR spectra for this compound would involve an initial geometry optimization of the molecule using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-31G(d). Following this, the NMR shielding tensors are calculated at the same level of theory using the GIAO method. These shielding tensors are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS), calculated at the same level of theory.

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the methyl and phenyl protons. The chemical shifts of the phenyl protons would be influenced by the electron-withdrawing nature of the cyanocarbonimidodithioate group. Similarly, the ¹³C NMR spectrum would provide valuable information about the carbon framework. The carbon of the cyano group is expected to have a characteristic chemical shift, although in some related structures like isothiocyanates, the signal for the carbon atom involved in the N=C=S bond can be very broad, a phenomenon sometimes referred to as "near-silence" glaserchemgroup.com. It would be of interest to investigate if a similar effect is observed for the carbon in the N=C moiety of this compound.

Solvent effects are a crucial consideration in computational NMR spectroscopy, as they can significantly influence chemical shifts. Implicit solvent models, such as the Polarizable Continuum Model (PCM), can be incorporated into the calculations to simulate the effect of the solvent environment, leading to more accurate predictions.

A hypothetical table of predicted NMR chemical shifts for this compound, calculated using the GIAO method, is presented below.

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| Methyl Protons (-CH₃) | 2.5 - 3.0 |

| Phenyl Protons (ortho) | 7.2 - 7.4 |

| Phenyl Protons (meta) | 7.0 - 7.2 |

| Phenyl Protons (para) | 7.1 - 7.3 |

| Methyl Carbon (-CH₃) | 15 - 20 |

| Phenyl Carbon (ipso) | 130 - 135 |

| Phenyl Carbons (ortho, meta) | 125 - 130 |

| Phenyl Carbon (para) | 128 - 132 |

| Carbonimidodithioate Carbon (S-C-S) | 160 - 170 |

| Cyano Carbon (-C≡N) | 115 - 120 |

Computational UV-Vis Spectroscopy

Computational UV-Vis spectroscopy is a valuable technique for understanding the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is a commonly employed method for predicting the UV-Vis absorption spectra of organic compounds. mdpi.comnih.gov This approach can be used to calculate the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in the experimental spectrum, respectively.

For this compound, TD-DFT calculations would be performed on the optimized ground-state geometry. The choice of functional and basis set is critical for obtaining accurate results. Functionals such as B3LYP, CAM-B3LYP, and M06-2X are often used for this purpose. chemrxiv.org The calculations would reveal the nature of the electronic transitions, such as n → π* and π → π* transitions, which are expected for a molecule containing lone pairs, double bonds, and aromatic systems.

The UV-Vis spectrum of this compound is anticipated to be characterized by absorptions arising from the phenyl group and the cyanocarbonimidodithioate moiety. The presence of the sulfur atoms and the cyano group is likely to influence the position and intensity of the absorption bands. quora.comresearchgate.net The calculations can also be performed in the presence of a solvent using a continuum model to account for solvatochromic shifts.

A hypothetical table of predicted UV-Vis absorption data for this compound is provided below.

| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|

| 3.87 | 320 | 0.05 | n → π |

| 4.77 | 260 | 0.45 | π → π |

| 5.90 | 210 | 0.80 | π → π* |

Reactivity Prediction and Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to investigate the reactivity of molecules and to elucidate the mechanisms of chemical reactions. ufl.edu

Transition State Analysis and Reaction Pathway Mapping

Transition state theory is a cornerstone of understanding chemical reactivity. Computational methods, particularly DFT, can be used to locate the transition state (TS) for a given reaction, which is a first-order saddle point on the potential energy surface. By identifying the reactants, products, and the transition state that connects them, a reaction pathway can be mapped.

For this compound, one could investigate various reactions, such as nucleophilic substitution at the methyl or phenyl group, or addition reactions to the cyano group. For instance, in a hypothetical reaction with a nucleophile, computational analysis would involve locating the geometry of the transition state and verifying it by the presence of a single imaginary frequency in the vibrational analysis. The intrinsic reaction coordinate (IRC) would then be calculated to confirm that the identified transition state connects the reactants and products. This type of analysis has been successfully applied to understand the mechanisms of reactions involving similar functional groups, such as the cyanomethylation of aryl alkynoates. nih.govnih.gov

Kinetic and Thermodynamic Considerations

These calculations allow for the prediction of reaction rates and the position of the chemical equilibrium. For a reaction involving this compound, comparing the activation energies of competing reaction pathways would reveal the most likely reaction mechanism. Thermodynamic calculations would indicate whether a reaction is spontaneous and to what extent it will proceed to completion.

Molecular Design and Virtual Screening Applications

This compound can serve as a scaffold or a starting point for the design of new molecules with desired properties, particularly in the field of agrochemicals where sulfur-containing compounds are prevalent. nih.govmdpi.comresearchgate.net Computational techniques such as molecular design and virtual screening are instrumental in this process.

In a molecular design context, the structure of this compound can be systematically modified by adding or substituting functional groups. The properties of these new virtual compounds can then be calculated to assess their potential for a specific application. For example, if the target is a new fungicide, modifications could be made to enhance its interaction with a specific biological target.

Virtual screening involves the computational screening of large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govyoutube.comyoutube.com If this compound were identified as a hit compound with desirable biological activity, its structure could be used as a query in a similarity search to find related compounds in a database. researchgate.netmdpi.com These compounds could then be docked into the active site of a target protein to predict their binding affinity and mode of interaction.

Structure-Property Relationship (SPR) Studies and Quantitative Structure-Activity Relationships (QSAR)

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methodologies aimed at correlating the chemical structure of a series of compounds with their physical properties or biological activities, respectively. semanticscholar.orgnih.govnih.gov These models are valuable for predicting the properties of new, unsynthesized compounds.

For a series of derivatives of this compound, a QSAR model could be developed to predict their, for example, fungicidal activity. This would involve calculating a variety of molecular descriptors for each compound. These descriptors can be classified into several categories:

Electronic descriptors: such as HOMO and LUMO energies, dipole moment, and partial charges.

Steric descriptors: such as molecular weight, volume, and surface area.

Hydrophobic descriptors: such as the logarithm of the octanol-water partition coefficient (logP).

Topological descriptors: which describe the connectivity of the atoms in the molecule.

Once these descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to establish a relationship between the descriptors and the observed biological activity. researchgate.net Such models have been successfully developed for other classes of sulfur-containing compounds like dithiocarbamates to understand their toxicological profiles and design more effective and safer compounds. nih.govresearchgate.netmdpi.commdpi.com

A hypothetical QSAR data table for a series of this compound derivatives is presented below.

| Compound | Log(1/IC₅₀) | LogP | HOMO Energy (eV) | Molecular Weight |

|---|---|---|---|---|

| Derivative 1 | 4.5 | 2.1 | -6.5 | 208.3 |

| Derivative 2 | 4.8 | 2.5 | -6.3 | 222.3 |

| Derivative 3 | 5.2 | 2.9 | -6.1 | 236.4 |

| Derivative 4 | 4.3 | 1.8 | -6.7 | 194.2 |

Advanced Applications in Chemical Sciences

Role in Organic Synthesis as a Versatile Synthetic Intermediate

Methyl phenyl cyanocarbonimidodithioate is a multifaceted compound that holds potential as a key intermediate in organic synthesis. Its unique structural features, combining a reactive cyanocarbonimidodithioate core with methyl and phenyl substituents, could theoretically allow for its application as a building block for intricate molecular structures, a reagent for targeted chemical changes, and a precursor to a class of nitrogen- and sulfur-containing ring structures known as polyfunctional heterocyclic compounds. However, it is important to note that while the broader class of cyanocarbonimidodithioates has been explored in synthetic chemistry, specific research detailing the extensive applications of the methyl phenyl derivative is limited in publicly available scientific literature.

Building Blocks for Complex Molecular Architectures

The cyanocarbonimidodithioate framework is a valuable synthon for constructing complex molecules. The presence of multiple reactive sites—the cyano group, the imido group, and the dithiocarbonate moiety—offers a platform for a variety of chemical modifications. In principle, this compound could be employed to introduce the N-phenyl-S-methyl-thioimidate functionality into larger molecules, a structural motif of interest in medicinal and materials chemistry. The phenyl group can be further functionalized to append other molecular fragments, thereby enabling the assembly of elaborate, multi-component systems. While this potential exists, detailed studies demonstrating the use of this compound as a foundational element in the total synthesis of complex natural products or other intricate molecular architectures are not widely reported.

Reagents for Specific Chemical Transformations

The reactivity of the cyanocarbonimidodithioate group suggests that this compound could serve as a reagent for specific chemical transformations. For instance, the dithiocarbonate portion of the molecule can act as a leaving group in nucleophilic substitution reactions, allowing for the introduction of the cyanophenylimido moiety onto various substrates. Additionally, the cyano group can undergo a range of transformations, including hydrolysis, reduction, or cycloaddition reactions, to generate diverse functionalities. The specific applications of this compound as a reagent for transformations such as amination, cyanation, or thiomethylation have not been extensively documented, representing an area for potential future investigation in synthetic methodology development.

Precursors for Polyfunctional Heterocyclic Compounds

One of the more established applications of the broader class of cyanocarbonimidodithioates is in the synthesis of heterocyclic compounds. These molecules are of significant interest due to their prevalence in pharmaceuticals, agrochemicals, and functional materials. The reaction of cyanocarbonimidodithioates with dinucleophilic reagents can lead to the formation of a wide array of five- and six-membered heterocycles containing nitrogen and sulfur atoms.

For example, reactions with reagents containing amine and thiol functionalities can yield thiazole (B1198619) or thiadiazole derivatives. Similarly, reactions with hydrazines or hydroxylamines can provide pathways to pyrazoles, oxazoles, and related heterocyclic systems. The general reactivity pattern involves the initial nucleophilic attack at the central carbon of the dithiocarbonate, followed by cyclization and elimination of a methylthio group. While the general synthetic utility of cyanocarbonimidodithioates in this area is recognized, specific examples detailing the use of this compound as a precursor for polyfunctional heterocyclic compounds are not prominently featured in the scientific literature.

| Precursor Class | Reagent Type | Resulting Heterocycle (General) |

| Cyanocarbonimidodithioates | Amine-thiols | Thiazoles, Thiadiazoles |

| Cyanocarbonimidodithioates | Hydrazines | Pyrazoles, Triazoles |

| Cyanocarbonimidodithioates | Hydroxylamines | Oxazoles, Oxadiazoles |

| Cyanocarbonimidodithioates | Amidines | Pyrimidines, Triazines |

Contributions to Materials Science Research

The exploration of this compound in the field of materials science is an emerging area with theoretical potential, though currently with limited published research. The inherent electronic and structural properties of the molecule suggest possible applications in the design of novel functional materials and in the fabrication of electronic devices.

Design and Synthesis of Novel Functional Materials with Specific Electronic or Optical Properties

The cyanocarbonimidodithioate core, with its conjugated system of double bonds and lone pairs of electrons on the nitrogen and sulfur atoms, could impart interesting electronic and optical properties to materials. The presence of the phenyl group allows for the extension of this conjugation, which can influence the absorption and emission of light. By chemically modifying the phenyl ring or by incorporating the this compound unit into larger polymeric structures, it might be possible to tune these properties for specific applications. For instance, the synthesis of polymers containing this moiety could lead to materials with tailored refractive indices, nonlinear optical responses, or specific charge-transport characteristics. However, at present, there is a scarcity of research focused on the synthesis and characterization of such functional materials derived from this compound.

Applications in Semiconductor Devices and Optoelectronics

Given the potential for tunable electronic properties, materials incorporating the this compound structure could theoretically find applications in semiconductor devices and optoelectronics. The sulfur atoms in the dithiocarbonate group could facilitate interactions with metal surfaces, making them interesting candidates for components in molecular electronics or as ligands for semiconductor quantum dots. Furthermore, if materials with suitable energy levels for charge injection and transport can be synthesized, they could be investigated for use in organic light-emitting diodes (OLEDs), organic photovoltaic (OPV) cells, or organic field-effect transistors (OFETs). It must be emphasized that these applications are currently speculative, as there is no significant body of research demonstrating the practical use of this compound in these technologies.

| Potential Application Area | Relevant Molecular Feature | Desired Property |

| Organic Electronics | Extended π-conjugation | Charge carrier mobility |

| Optoelectronics | Tunable electronic structure | Light absorption/emission |

| Molecular Electronics | Sulfur atoms | Surface adhesion/conductivity |

| Organic Photovoltaics | Donor-acceptor character | Efficient charge separation |

Advanced Composites and Polymeric Materials Research

Current research literature does not provide specific examples of this compound being incorporated into advanced composites or polymeric materials. The development of polymer composite materials often involves combining polymeric matrices with functional fillers or reinforcing agents to enhance properties like mechanical strength, thermal stability, or conductivity. While organosulfur compounds can be used in polymer science, for instance in vulcanization or as polymerization agents, the specific role of this compound in creating advanced polymer composites has not been detailed in available studies.

Nanomaterial Synthesis and Characterization

The direct use of this compound for the synthesis and characterization of nanomaterials is not a prominent subject in the reviewed literature. The synthesis of nanomaterials often employs precursor compounds that decompose to form nanoparticles or capping agents that stabilize them. For instance, related dithiocarbamate (B8719985) complexes are known to act as single-source precursors for metal-sulfide nanomaterials. rsc.org In a different context, a resin functionalized with a cyanocarbonimidodithioate group has been used as a starting point in solid-phase synthesis to create other organic molecules, rather than for nanomaterial fabrication itself. nih.gov Similarly, research has been conducted on encapsulating other complex compounds into carriers like chitosan (B1678972) nanoparticles for biological applications, but this does not involve the direct synthesis of nanoparticles from a cyanocarbonimidodithioate precursor. dovepress.com

Energy-Related Materials Development (e.g., Fuel Cells)

There is a lack of specific research detailing the application of this compound in energy-related materials development, such as in fuel cells. The development of materials for fuel cells focuses on components like catalysts, catalyst supports, and membranes. While metal-organic frameworks and coordination complexes are explored for these applications, the specific contribution of this compound in this area has not been reported.

Coordination Chemistry of this compound as a Ligand

The coordination chemistry of ligands similar to this compound, such as dithiocarbamates and dithiocarbimates, is well-established. mdpi.comwikipedia.org These molecules are recognized as highly versatile mono-anionic or di-anionic chelating ligands that form stable complexes with a wide range of transition metals, lanthanides, and main group elements. nih.govresearchgate.net The specific structure of this compound suggests it can act as a potent ligand, binding to metal centers through its sulfur and nitrogen atoms.

Formation of Metal Complexes and Supramolecular Assemblies

This compound possesses multiple donor atoms—two sulfur atoms and two nitrogen atoms—which gives it significant potential to form stable coordination complexes with various metal ions. researchgate.net While research on this exact phenyl derivative is limited, extensive studies on the closely related analog, dimethyl N-cyanodithioiminocarbonate, confirm this capability. For example, this dimethyl analog readily forms complexes with metals like Zinc(II) and Cobalt(II). nih.gov In the complex dichloridobis(dimethyl N-cyanodithioiminocarbonate)zinc, the ligand coordinates to the zinc center through the terminal nitrogen atom of the cyano group. researchgate.netnih.gov

The broader class of dithiocarbimate and dithiocarbamate complexes is also known to participate in the formation of supramolecular assemblies. rsc.orgsunway.edu.my These extended structures are not held together by strong coordinate bonds but by weaker intermolecular interactions. In nickel(II) dithiocarbimate complexes, for instance, non-conventional interactions such as C–H⋯O, C–H⋯N, and C–H⋯π bonds help sustain the supramolecular network in the crystal lattice. rsc.org Another documented interaction involves anagostic (C–H⋯Metal) bonds, which can link individual complex units into one-dimensional supramolecular chains. rsc.org Given these precedents, it is highly probable that metal complexes of this compound could also form intricate supramolecular structures.

Ligand Design Principles for Tailored Metal Complex Properties

The design of a ligand is crucial for controlling the properties of the resulting metal complex. Dithiocarbamates and related ligands are sterically non-demanding and can be electronically tuned by the choice of substituents on the nitrogen atom. nih.govresearchgate.net For this compound, the methyl and phenyl groups attached to the nitrogen and sulfur atoms would influence the ligand's electronic and steric profile.

Key design principles applicable to this ligand include:

Hard and Soft Donors: The ligand contains both "hard" nitrogen and "soft" sulfur donor atoms. According to Pearson's Hard and Soft Acids and Bases (HSAB) theory, this allows it to bind effectively with a wide variety of metal ions. researchgate.netlibretexts.org

Electronic Tuning: The phenyl group, being an aromatic system, can influence the electron density on the donor atoms through resonance and inductive effects. This electronic modification can alter the stability and reactivity of the metal complex. nih.gov

Steric Influence: The size and conformation of the phenyl and methyl groups will affect how the ligand packs around a metal center, influencing the coordination geometry and the accessibility of the metal ion to other molecules.

Chelation: The arrangement of the sulfur and nitrogen atoms allows the ligand to act as a bidentate chelate, forming a stable ring structure with the metal ion, which enhances the complex's thermodynamic stability (the chelate effect). nih.gov

Investigation of Metal-Ligand Bonding and Geometries

The nature of the metal-ligand bond and the resulting geometry are fundamental aspects of coordination chemistry. Studies on complexes formed with the analog dimethyl N-cyanodithioiminocarbonate provide valuable insights.

In the zinc complex, [ZnCl₂(C₄H₆N₂S₂)₂], the zinc ion is coordinated by two chloride atoms and two ligand molecules. nih.gov The bonding occurs through the nitrogen atom of the cyano group, with the ligand acting in a monodentate fashion. The resulting coordination geometry around the Zn(II) center is a distorted tetrahedron. researchgate.netnih.gov

The bonding in the broader class of dithiocarbamate ligands is often described by two main resonance structures: a dithiocarbamate form and a thioureide form. wikipedia.org The thioureide structure involves a double bond between the carbon and nitrogen atoms and places more negative charge on the sulfur atoms. nih.gov This resonance delocalization is key to their ability to stabilize metals in various oxidation states and contributes to the rich electrochemistry of their complexes. nih.govresearchgate.net The bond between the metal and the soft sulfur atoms typically has significant covalent character. researchgate.netnih.gov

The table below summarizes key structural data from the X-ray crystallographic analysis of the [ZnCl₂(C₄H₆N₂S₂)₂] complex, which serves as a model for the coordination behavior of this ligand class.

| Bond/Angle | Value | Description |

|---|---|---|

| Zn—N1 | 2.037 Å | Bond length between Zinc and the coordinating Nitrogen atom. |

| Zn—Cl1 | 2.227 Å | Bond length between Zinc and a Chlorine atom. |

| C1≡N1 | 1.140 Å | Bond length of the triple bond in the cyano group. |

| N1—Zn—N1' | 101.4° | Angle between the two coordinating Nitrogen atoms. |

| Cl1—Zn—Cl2 | 114.5° | Angle between the two Chlorine atoms, indicating tetrahedral distortion. |

| N1—Zn—Cl1 | 109.1° | Angle between a Nitrogen and a Chlorine atom. |

Solvent Extraction Studies of Metal Ions

There is no available research data or published studies on the use of this compound as an extractant for the solvent extraction of metal ions. The scientific literature does not provide any details on its efficiency, selectivity, or the conditions under which it might be used for separating metal ions from aqueous solutions.

Catalytic Applications and Mechanistic Studies

Similarly, the role of this compound in catalysis has not been explored in the current body of scientific research. There are no findings related to its application in the following areas:

Homogeneous Catalysis

No studies have been found that investigate the use of this compound as a soluble catalyst in homogeneous catalytic systems.

Heterogeneous Catalysis

There is no evidence of this compound being utilized as a solid-phase catalyst or as an active component on a catalyst support in heterogeneous catalysis.

Electrocatalysis

The application of this compound in electrocatalytic processes, such as in fuel cells or for electrochemical synthesis, has not been reported in the scientific literature.

Elucidation of Catalytic Reaction Mechanisms

As there are no known catalytic applications for this compound, no studies have been conducted to elucidate any potential catalytic reaction mechanisms involving this compound.

Development of Sustainable Catalytic Processes

In the context of green chemistry and sustainable process development, there are no published reports on the use of this compound as a catalyst.

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Cyanocarbonimidodithioate Chemistry

The application of artificial intelligence (AI) and machine learning (ML) in chemical research is a rapidly expanding field. These technologies have the potential to predict molecular properties, optimize synthetic routes, and identify potential applications for novel compounds. In the context of the broader cyanocarbonimidodithioate class, AI and ML could be employed to screen for potential biological activities or material properties. However, for Methyl phenyl cyanocarbonimidodithioate specifically, the lack of existing data (training data) prevents the current application of these computational tools. Future research would first need to generate a foundational dataset of its properties and reactivity.

Multidisciplinary Research Initiatives in Complex Chemical Systems

Understanding the behavior of novel compounds often requires a multidisciplinary approach, combining expertise from organic synthesis, physical chemistry, computational modeling, and biology. unistra.frtue.nlunistra.frelte.hunortheastern.edu Research into complex chemical systems, where multiple components interact to produce emergent properties, is a growing area of focus. unistra.frtue.nlunistra.frelte.hunortheastern.edu Once the fundamental characteristics of this compound are established, collaborative research could explore its interactions within more complex environments, such as biological systems or advanced materials. At present, no such multidisciplinary studies on this specific compound have been identified.

Green and Sustainable Chemistry Innovations for Compound Synthesis and Application

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use or generation of hazardous substances. The synthesis of related cyanocarbonimidodithioates, such as Dimethyl N-cyanoimido-S,S-dithiocarbonate, has been documented. chemicalbook.com Future research into the synthesis of this compound would benefit from the application of green chemistry principles, such as using safer solvents, reducing energy consumption, and improving atom economy. However, without a published synthesis pathway, specific green chemistry innovations for this compound cannot be detailed.

Exploration of Novel Reactivity and Transformation Pathways

The exploration of new chemical reactions and transformations is a cornerstone of organic chemistry. acs.orgfrontiersin.orgresearchgate.netrsc.org The cyanocarbonimidodithioate functional group suggests potential for a variety of chemical transformations. Research in this area for this compound would involve systematically reacting it with a range of reagents to uncover new reaction pathways and synthesize novel derivatives. Such studies could reveal unique chemical properties and lead to new applications. Currently, the reactivity of this compound remains unexplored in the available literature.

Q & A

Q. What are the standard synthetic methodologies for preparing methyl phenyl cyanocarbonimidodithioate, and what experimental parameters are critical for optimizing yield?

this compound is synthesized via condensation reactions involving dimethyl cyanocarbonimidodithioate and aryl amines (e.g., aniline or pyridylamines). Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of dimethyl cyanocarbonimidodithioate to aryl amine ensures minimal side products .

- Solvent selection : Isopropyl alcohol (IPA) is commonly used for its ability to dissolve both reactants and stabilize intermediates .

- Temperature control : Reactions typically proceed at 80–90°C to activate nucleophilic substitution while avoiding decomposition .

- Purification : Column chromatography or recrystallization is recommended to isolate the product from unreacted starting materials .

Q. What safety protocols are essential for handling this compound in a laboratory setting?

- Storage : Store in tightly sealed glass containers under inert gas (e.g., nitrogen) at 2–10°C to prevent oxidation and photodegradation .

- PPE : Wear chemical-resistant gloves (JIS T 8116 standard), safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use local exhaust systems to minimize inhalation of vapors or dust, especially during weighing or transfer .

- Spill management : Neutralize spills with sand or vermiculite, and dispose of waste via approved hazardous material facilities .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles during the synthesis of derivatives?

Discrepancies often arise from variations in:

- Amine reactivity : Electron-deficient aryl amines (e.g., 4-pyridylamine) yield higher conversions compared to electron-rich analogs due to enhanced nucleophilicity (see Table 1 in ).

- Catalytic impurities : Trace moisture or acidic residues can promote hydrolysis of intermediates; pre-drying solvents and reagents mitigates this .

- Analytical validation : Use LC-MS or H NMR to quantify byproducts (e.g., unreacted dimethyl cyanocarbonimidodithioate) and adjust stoichiometry accordingly .

Q. What mechanistic insights explain the role of this compound in forming 2-cyanoguanidine derivatives?

The compound acts as a thiourea surrogate in a two-step mechanism:

Nucleophilic attack : The aryl amine attacks the electrophilic carbon of the cyanocarbonimidodithioate group, displacing a methylthio group .

Condensation : The intermediate reacts with hydroxamate or sulfonamide amines to form the guanidine core, with the cyanogroup stabilizing the transition state via resonance .

Kinetic studies using in-situ FTIR or C labeling can elucidate rate-determining steps .

Q. How do structural modifications to this compound influence its biological activity in enzyme inhibition studies?

- Substituent effects : Introducing electron-withdrawing groups (e.g., fluorine at the phenyl ring) enhances binding to enzyme active sites, as seen in analogs with IC values <1 μM for kinase targets .

- Thioester vs. oxyester : Replacing the methylthio group with methoxy reduces stability in physiological conditions, diminishing in vivo efficacy .

- Comparative assays : Use enzyme inhibition assays (e.g., fluorescence polarization) and molecular docking to correlate substituent patterns with activity .

Methodological Guidance

Q. What analytical techniques are recommended for characterizing this compound and its derivatives?

- Purity assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .

- Structural confirmation : H/C NMR for verifying substitution patterns; HRMS for molecular ion validation .

- Thermal stability : Differential scanning calorimetry (DSC) to determine decomposition thresholds (>150°C in inert atmospheres) .

Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?

- Library synthesis : Prepare derivatives with systematic substitutions (e.g., halogens, alkyl groups) on the phenyl ring and cyanocarbonimidodithioate backbone .

- Biological screening : Prioritize high-throughput assays (e.g., cytotoxicity in cancer cell lines) followed by target-specific studies (e.g., protease inhibition) .

- Data normalization : Use Z-score analysis to compare activity across derivatives and identify statistically significant trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.